(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]
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Overview
Description
(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine] is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diyl, phenylene, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine] typically involves a multi-step process. One common method includes the condensation reaction between ethane-1,2-diamine and 4,1-phenylene bis(2-methoxybenzaldehyde) under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the formation of the imine bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then cooled, and the product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substitution reaction.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Mechanism of Action
The mechanism of action of (E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine] involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular components, leading to the modulation of biochemical pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-hydroxyphenyl)methanimine]
- N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-chlorophenyl)methanimine]
- N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-nitrophenyl)methanimine]
Uniqueness
(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine] is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological activities.
Properties
CAS No. |
92538-29-9 |
---|---|
Molecular Formula |
C30H28N2O2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-N-[4-[2-[4-[(2-methoxyphenyl)methylideneamino]phenyl]ethyl]phenyl]methanimine |
InChI |
InChI=1S/C30H28N2O2/c1-33-29-9-5-3-7-25(29)21-31-27-17-13-23(14-18-27)11-12-24-15-19-28(20-16-24)32-22-26-8-4-6-10-30(26)34-2/h3-10,13-22H,11-12H2,1-2H3 |
InChI Key |
UNNQCVOWEAGUJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=NC2=CC=C(C=C2)CCC3=CC=C(C=C3)N=CC4=CC=CC=C4OC |
Origin of Product |
United States |
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